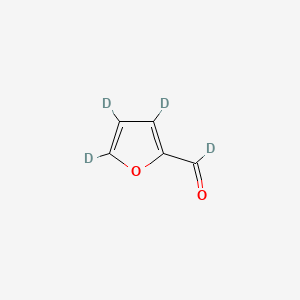

Furfural-d4 (Stabilized with BHT)

Description

Contextualization of Furfural (B47365) Derivatives in Contemporary Chemical Science

The pursuit of sustainable chemical production has positioned biomass-derived compounds as critical alternatives to petroleum-based feedstocks. rsc.orgacs.org Among these, furanic compounds, and particularly furfural, have emerged as key players due to their renewable origins and versatile reactivity. nih.govrsc.org

Furanic compounds are derived from the dehydration of sugars found in lignocellulosic biomass, a readily available and abundant renewable resource. mdpi.comcaf.ac.cn This origin makes them a cornerstone of biorefinery concepts, aiming to convert biomass into a wide array of valuable products. rsc.org The U.S. Department of Energy has identified furfural as one of the top value-added chemicals derivable from biomass, underscoring its importance in the transition towards a bio-based economy. mdpi.com The conversion of biomass into furanics like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) represents a important step in creating sustainable pathways for producing chemicals and fuels. acs.orgnih.gov

Furfural's highly functionalized molecular structure, featuring both an aldehyde group and a furan (B31954) ring, makes it a versatile platform chemical. rsc.orgacs.org It serves as a precursor to a diverse range of value-added products, including fuels, solvents, polymers, and other useful chemicals. csic.eswikipedia.org Through processes like hydrogenation, oxidation, and decarbonylation, furfural can be transformed into commercially significant compounds such as furfuryl alcohol, tetrahydrofuran, maleic acid, and furan. rsc.orgcsic.esresearchgate.net The wide spectrum of potential applications highlights furfural's central role in developing sustainable chemical industries. csic.esscispace.comresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Chemical and Mechanistic Investigations

Deuterium labeling is a powerful technique in chemical research, offering profound insights into reaction mechanisms and kinetics. thalesnano.comchem-station.com The substitution of hydrogen with its heavier isotope, deuterium, introduces a measurable effect on reaction rates without significantly altering the chemical properties of the molecule. chem-station.comunibestpharm.com

The use of deuterium-labeled compounds allows researchers to trace the fate of specific hydrogen atoms throughout a chemical transformation. thalesnano.commusechem.com This isotopic labeling acts as a marker, enabling the elucidation of complex reaction pathways and the identification of intermediates. thalesnano.comresearchgate.net By analyzing the distribution of deuterium in the products, chemists can infer the mechanisms of bond-breaking and bond-forming steps, providing a detailed picture of the reaction sequence. thalesnano.comacs.org This method is particularly valuable in studying rearrangements and hydrogen transfer reactions.

The replacement of hydrogen with deuterium leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. chem-station.comwikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, resulting in a higher activation energy for reactions involving the cleavage of a C-D bond. unibestpharm.commusechem.com This difference in reaction rates provides crucial information about the rate-determining step of a reaction and the structure of the transition state. numberanalytics.comnih.gov A significant primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while secondary KIEs can provide insights into changes in hybridization at the reaction center. nih.govias.ac.in

Function of Butylated Hydroxytoluene (BHT) Stabilization in Research-Grade Furfural-d4

Butylated Hydroxytoluene (BHT) is a synthetic antioxidant widely used as a stabilizer in various products, including chemicals, foods, and pharmaceuticals. kao.comatamanchemicals.comelchemy.com Its primary function is to prevent oxidative degradation. kao.comelchemy.com In the context of research-grade Furfural-d4, BHT is added to inhibit autoxidation, a process where the aldehyde group of furfural reacts with atmospheric oxygen. wikipedia.org This stabilization is crucial for maintaining the purity and integrity of the deuterated compound during storage and use, ensuring the reliability of experimental results in sensitive mechanistic and kinetic studies. kao.comloreal.com BHT is effective at low concentrations and can withstand the high temperatures sometimes used in manufacturing processes. atamanchemicals.comloreal.com

Mitigating Auto-oxidation and Polymerization of Furfural

Furfural is susceptible to degradation through auto-oxidation and polymerization, especially when exposed to light, air, or elevated temperatures. atamanchemicals.com This degradation can be catalyzed by the presence of acids, leading to the formation of undesirable products such as furoic acid, formyl acrylic acid, and formic acid, which can further react to form acidic polymers. google.com These byproducts can cause corrosion of metal equipment and lead to operational issues by restricting fluid flow. google.com

To counteract this, inhibitors are used. Butylated hydroxytoluene (BHT) is a phenolic antioxidant that effectively inhibits the free radical chain reactions responsible for this degradation. It functions by donating a hydrogen atom to peroxyl radicals, thus preventing further oxidation of the furfural molecule. Other inhibitors, such as dialkyl phenylenediamines and naphthalenediamines, have also been shown to be effective in preventing the oxidation and polymerization of furfural. google.comgoogle.com The effectiveness of these inhibitors is often enhanced by maintaining the furfural at a near-neutral pH, as acids can catalyze the degradation process. google.com

Implications for Long-Term Storage and Analytical Purity

The stabilization of furfural and its deuterated analogs is crucial for ensuring their long-term storage stability and maintaining analytical purity. Unstabilized furfural can degrade significantly over time, with studies showing a 20-30% degradation under certain conditions. In contrast, BHT-stabilized Furfural-d4 has been shown to retain over 95% purity for more than a year when stored at 4°C. For long-term storage, a temperature of -20°C is often recommended. lgcstandards.com

The purity of chemical reagents is paramount in analytical and research settings to ensure the accuracy and reliability of experimental results. researchgate.net The use of stabilizers like BHT helps to preserve the integrity of the compound, ensuring that it remains suitable for its intended use over an extended period. researchgate.net Studies have shown that even after their official expiration date, properly stored and monitored certified reference materials can maintain their stability and provide accurate results. researchgate.net The concentration of furfural and related compounds has been observed to increase significantly at higher storage temperatures (e.g., 45°C), while remaining relatively stable at lower temperatures (6°C and 22°C). researchgate.net

| Property | Value |

| IUPAC Name | deuterio-(3,4,5-trideuteriofuran-2-yl)methanone lgcstandards.com |

| Molecular Formula | C₅²H₄O₂ cymitquimica.com |

| Molecular Weight | 100.11 g/mol lgcstandards.comcymitquimica.com |

| Appearance | Light Yellow to Dark Brown Liquid cymitquimica.com |

| Storage Temperature | -20°C lgcstandards.com |

| Purity (with BHT) | >95% lgcstandards.com |

| Unlabeled CAS Number | 98-01-1 lgcstandards.com |

Historical Trajectories and Modern Developments in Deuterated Furan Chemistry

The study of furfural dates back to the late 19th century, with its chemical structure being proposed in 1886 and confirmed in 1901. atamanchemicals.com However, it remained a relatively obscure chemical until its mass production from oat hulls began in 1922. atamanchemicals.com The development of deuterated compounds, including those in the furan family, is a more modern advancement driven by the need for isotopically labeled standards in analytical chemistry and for mechanistic studies of chemical reactions.

The use of deuterium labeling has had a significant impact on the study of furan chemistry. For instance, ab initio molecular dynamics simulations have revealed that deuteration alters the ring dynamics of furan, suggesting that deuterated and non-deuterated furan molecules have different shapes and sizes. mdpi.com This finding has important implications for interpreting experimental results where deuterated compounds are used as surrogates for their non-deuterated counterparts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Isotopic Incorporation for Furfural D4

Strategies for Deuterium (B1214612) Atom Introduction into the Furan (B31954) Ring System

The synthesis of Furfural-d4 necessitates the specific placement of four deuterium atoms onto the furan ring. Several strategies have been developed to achieve this isotopic labeling, each with its own advantages and applications.

Catalytic Deuteration Approaches

Catalytic deuteration represents a prominent method for introducing deuterium into organic molecules. In the context of furan and its derivatives, this often involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. For instance, palladium on carbon (Pd/C) has been shown to be an effective catalyst for H/D exchange reactions. researchgate.net The process typically involves reacting the furan-containing substrate with deuterium gas (D₂) in the presence of the catalyst. researchgate.net The efficiency of this exchange can be influenced by the choice of solvent and the presence of activating or deactivating groups on the furan ring. researchgate.net While direct catalytic deuteration of furfural (B47365) itself can be challenging due to the reactivity of the aldehyde group, related furan derivatives can be deuterated and subsequently converted to Furfural-d4.

Isotopic Exchange Reactions Utilizing Deuterated Solvents and Reagents

Isotopic exchange reactions offer a versatile route to deuterated compounds by utilizing deuterated solvents and reagents. Heavy water (D₂O) is a common and readily available source of deuterium for such exchanges. researchgate.net Under certain conditions, often with the aid of a catalyst, hydrogen atoms on a substrate can be exchanged for deuterium atoms from the surrounding D₂O. For example, Pd/C has been used to catalyze the exchange of deuterium from D₂O with hydrogens at the benzylic position of certain molecules. researchgate.net

Deuterated aprotic solvents like deuterated dimethylformamide (DMF-d7) can also serve as deuterium donors in specific reactions. The choice of deuterated solvent is critical and depends on the specific reaction mechanism and the desired positions of deuterium incorporation.

A notable example of isotopic labeling involves the acid-catalyzed dehydration of xylose. While not a direct deuteration of the furan ring, isotope labeling studies using specifically labeled precursors have provided insights into the reaction mechanisms of furan formation. nih.gov

De novo Synthesis Routes Employing Deuterated Precursors

De novo synthesis, which involves the construction of a complex molecule from simple, readily available starting materials, provides a powerful strategy for producing specifically labeled isotopic compounds. wikipedia.org In the context of Furfural-d4, this would entail utilizing deuterated precursors in a synthetic pathway that builds the furan ring. This approach offers precise control over the location of the deuterium atoms. For instance, a Paal-Knorr furan synthesis could potentially be adapted using deuterated 1,4-dicarbonyl compounds to yield the desired Furfural-d4. rsc.org While this method can be more synthetically demanding, it ensures a high level of isotopic purity and specificity.

Purification and Isolation Protocols for High-Purity Furfural-d4

Following the synthesis and isotopic incorporation, the resulting Furfural-d4 mixture often contains unreacted starting materials, byproducts, and potentially a distribution of partially deuterated species. Therefore, rigorous purification is essential to obtain a high-purity product suitable for analytical and research applications.

Fractional Distillation Techniques

Fractional distillation is a widely used technique for separating components of a liquid mixture based on differences in their boiling points. nih.govgoogle.com For the purification of Furfural-d4, this method can be effective in removing impurities with significantly different volatilities. Given that the boiling point of furfural is 161.7 °C at atmospheric pressure, vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation or polymerization of the furfural. nih.gov Industrial processes for purifying crude furfural often utilize multi-column distillation systems to achieve high purity, and similar principles can be applied to the purification of its deuterated analog. nih.govresearchgate.net A dual-column distillation process has been shown to be effective in producing high-purity furfural (greater than 99.5%). researchgate.net

Preparative Chromatography Methods

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. researchgate.net This method offers high resolution and can separate compounds with very similar physical properties, making it suitable for isolating high-purity Furfural-d4 from closely related impurities. A typical HPLC method for furfural analysis involves a suitable stationary phase (e.g., a C18 column) and a mobile phase that allows for the effective separation of furfural from other components. researchgate.net By scaling up the analytical method to a preparative scale, significant quantities of purified Furfural-d4 can be obtained.

Assessment of Isotopic Purity and Enrichment in Synthesized Furfural-d4

The determination of isotopic purity and the degree of deuterium enrichment are critical steps following the synthesis of Furfural-d4. These assessments validate the success of the isotopic labeling and ensure the compound's suitability for its intended applications, such as a stable isotope-labeled internal standard in analytical chemistry. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a primary tool for evaluating the degree of deuteration. mdpi.com By comparing the integral of the remaining proton signals in the deuterated compound to those in an unlabeled furfural standard, a quantitative measure of isotopic enrichment can be obtained. For instance, a deuteration degree of over 99% has been reported, indicating a highly successful isotopic incorporation. mdpi.com The absence or significant reduction of signals corresponding to the protons at the 3, 4, and 5-positions of the furan ring, along with the aldehyde proton, confirms a high degree of deuteration.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the confirmation of the molecular weight of Furfural-d4 and verifying the incorporation of four deuterium atoms. The theoretical exact mass of Furfural-d4 (C₅D₄O₂) is 100.0462 Da, which is distinctly different from unlabeled furfural (C₅H₄O₂), with an exact mass of 96.021129 g/mol . lgcstandards.com Electron Ionization Mass Spectrometry (EI-MS) can also be used to assess deuteration. A characteristic 1 Dalton difference is observed for the molecular ion peaks between the deuterated and undeuterated compounds. mdpi.com Fragmentation patterns can further confirm the location of the deuterium labels. mdpi.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy offers another method for confirming deuteration. The characteristic C-H stretching vibrations of the aldehyde group in furfural appear at specific wavenumbers. In Furfural-d4, the corresponding C-D stretching vibrations are shifted to lower frequencies, providing clear evidence of isotopic substitution. mdpi.com

A comprehensive strategy for evaluating isotopic enrichment involves a combination of these techniques to ensure both the structural integrity and the isotopic purity of the synthesized Furfural-d4. rsc.org

Interactive Data Table: Analytical Techniques for Isotopic Purity Assessment of Furfural-d4

| Analytical Technique | Parameter Measured | Typical Findings | References |

| ¹H-NMR Spectroscopy | Degree of deuteration | >99% deuteration | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass | Confirms incorporation of four deuterium atoms | |

| Electron Ionization Mass Spectrometry (EI-MS) | Molecular ion peak and fragmentation | 1 Dalton difference in molecular peak from unlabeled furfural | mdpi.com |

| Attenuated Total Reflectance (ATR)-IR Spectroscopy | Vibrational frequencies | Shift in C-D stretching vibrations compared to C-H | mdpi.com |

Optimization of Reaction Conditions for Scalable Production

The scalable production of furfural from biomass is a well-established industrial process, and the principles of optimizing these conditions can be applied to the synthesis of Furfural-d4, albeit with considerations for the cost and availability of deuterated starting materials. The primary goal is to maximize the yield and selectivity of the desired product while minimizing side reactions and production costs.

Key parameters that are typically optimized in furfural production include:

Catalyst: The choice of catalyst is crucial. While mineral acids like sulfuric acid are traditionally used, research has explored various metal chlorides (e.g., SnCl₄, MgCl₂) and solid acid catalysts to improve yields and facilitate catalyst recycling. nih.govmdpi.comrsc.org For instance, using SnCl₄ as a catalyst in an ionic liquid medium has shown high furfural yields. nih.govmdpi.com

Solvent System: The reaction can be performed in a single-phase or a biphasic system. Biphasic systems, often employing an organic solvent to continuously extract furfural as it is formed, can significantly enhance yields by preventing degradation and side reactions. nih.govresearchgate.net

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the degradation of furfural. Optimization involves finding the ideal balance to achieve high conversion of the starting material to furfural in the shortest possible time. nih.govresearchgate.net Studies have shown that furfural yields can be maximized at specific temperatures and residence times. nih.govnih.gov

For the production of Furfural-d4, the synthesis would likely start from a deuterated precursor. The optimization would then focus on adapting the established furfural production methodologies to this specific starting material to ensure high isotopic incorporation and chemical yield. The use of advanced reactor technologies, such as microreactors, can also contribute to process intensification and improved yields through precise control of reaction conditions. nih.govrsc.orgtue.nl

Interactive Data Table: Optimization Parameters for Furfural Production

| Parameter | Factors to Consider | Examples of Optimized Conditions | References |

| Catalyst | Type (homogeneous/heterogeneous), Concentration | SnCl₄ in ionic liquid; Sulfuric acid | nih.govmdpi.comsegovia-hernandez.com |

| Solvent | Single-phase vs. Biphasic system, Type of organic solvent | Water-organic solvent biphasic systems | nih.govresearchgate.net |

| Temperature | Balancing reaction rate and product degradation | 170-210°C | researchgate.netnih.gov |

| Reaction Time | Minimizing side reactions | 15 - 200 minutes | nih.govnih.gov |

| Substrate Concentration | Maximizing throughput without increasing byproducts | 1 g/L - 20 wt% | nih.govnih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Furfural D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of Furfural-d4. It provides unambiguous information regarding the incorporation of deuterium (B1214612) atoms and their influence on the local magnetic environment within the molecule.

Deuterium NMR (²H NMR) for Positional Verification of Labeling

Deuterium (²H) NMR spectroscopy is the most direct method for confirming the locations of deuterium atoms in a molecule. wikipedia.org For Furfural-d4, where deuterium is substituted at the C3, C4, C5, and aldehydic positions, the ²H NMR spectrum is expected to show distinct signals for each of these deuterated sites. The chemical shifts of these signals provide definitive proof of the labeling positions. A study on furan-2-carbaldehyde-d presented a ²H-NMR spectrum with a signal at 9.35 ppm, confirming the deuteration of the aldehyde group. mdpi.com The high isotopic enrichment of Furfural-d4 samples means that strong peaks will be observed in the ²H NMR spectrum, while corresponding signals will be absent in the proton NMR, verifying the effectiveness of the deuteration process. wikipedia.org

Proton-Decoupled Carbon-13 NMR (¹³C NMR) Analysis for Isotopic Shift Phenomena

The substitution of hydrogen with deuterium atoms in Furfural-d4 leads to observable isotopic shifts in the proton-decoupled ¹³C NMR spectrum. oup.com The carbon signals directly bonded to deuterium (C-D) experience a characteristic upfield shift compared to their protonated counterparts (C-H). For instance, in a study of furan-2-carbaldehyde-d, a deuterium isotope shift of approximately 20.6 Hz was observed for the aldehydic carbon (C1) and 2.4 Hz for the adjacent C2 carbon. mdpi.com Furthermore, the one-bond coupling between carbon-13 and deuterium (¹J(¹³C-D)) can be observed, which typically appears as a triplet in the ¹³C spectrum and provides additional confirmation of deuteration. researchgate.net In the case of furan-2-carbaldehyde-d, a ¹J(¹³C(1)-D) coupling constant of 27.3 Hz was reported. mdpi.com

Proton NMR (¹H NMR) for Quantification of Deuteration Degree

Proton (¹H) NMR spectroscopy is a highly sensitive technique used to determine the isotopic purity of Furfural-d4 by quantifying any residual protons. mdpi.com In a highly deuterated sample, the ¹H NMR spectrum will be simplified, with the most prominent signal being a singlet corresponding to the non-deuterated proton at the C2 position of the furan (B31954) ring. The degree of deuteration can be precisely calculated by comparing the integration of the residual proton signals at the deuterated positions to the integration of the C2-proton signal or a known internal standard. A deuteration degree of over 99% has been determined for similar deuterated furfural (B47365) compounds using this method. mdpi.com

Interactive NMR Data Table for Furfural-d4

| Nucleus | Expected Chemical Shift (ppm) | Key Observations | Reference |

| ²H | ~9.35 (aldehyde), other ring positions | Direct detection of deuterium atoms, confirming labeling positions. | mdpi.com |

| ¹³C | Upfield shift compared to unlabeled furfural | Isotopic shifts confirm deuteration. Observation of ¹J(C-D) coupling. | mdpi.comoup.com |

| ¹H | ~7.7 (C2-H) | Quantification of residual protons to determine isotopic purity. | mdpi.com |

Mass Spectrometry (MS) Applications for Isotopic Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical tool for verifying the isotopic composition of Furfural-d4 and for investigating the influence of deuterium labeling on its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula and isotopic enrichment of Furfural-d4. The theoretical exact mass of Furfural-d4 (C₅D₄O₂) is 100.0462 Da, which is significantly different from unlabeled furfural (C₅H₄O₂, exact mass 96.0211 Da). lgcstandards.com HRMS can verify this mass with high precision, confirming the incorporation of four deuterium atoms. This technique is also crucial for resolving the isotopic distribution of the molecule, which helps in validating its elemental composition and is critical for its use as an internal standard in quantitative analyses. acs.org

Elucidation of Fragmentation Pathways via Deuterium Labeling

The fragmentation patterns observed in mass spectrometry provide valuable structural information. In unlabeled furfural, characteristic fragments include the loss of a hydrogen atom ([M-H]⁺), the formyl radical ([M-CHO]⁺), and other smaller fragments. By comparing the mass spectrum of furfural with that of Furfural-d4, the location of the deuterium labels can be confirmed, and fragmentation pathways can be elucidated. acs.org For example, the loss of the aldehyde group would result in a fragment ion at m/z 70 for a trideuterated furfural, confirming that the deuterium atoms are on the furan ring. In a study of furan-2-carbaldehyde-d, the molecular ion peak was observed at m/z 97, a 1 Dalton difference from unlabeled furfural, and the loss of a deuterated formyl radical (D-C=O) resulted in a fragment at m/z 30, whereas the unlabeled compound showed a fragment at m/z 29. mdpi.com

Interactive MS Data Table for Furfural-d4

| Technique | Expected m/z | Key Findings | Reference |

| HRMS | 100.0462 | Confirms the accurate molecular weight and isotopic incorporation. | lgcstandards.com |

| EI-MS | 100 (M⁺) | Shows the molecular ion peak corresponding to the deuterated compound. | mdpi.com |

| Fragmentation | Varies | Fragments such as [M-DCO]⁺ help in elucidating fragmentation pathways. | mdpi.com |

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Enrichment Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of a sample with high precision. pnnl.govresearchgate.netnih.gov It is particularly valuable in the analysis of deuterated compounds like Furfural-d4 to quantify the level of deuterium enrichment. nih.govgcms.cz

In a typical IRMS workflow for analyzing organic compounds, the sample is first combusted or undergoes high-temperature conversion (pyrolysis) to convert the organically bound hydrogen into hydrogen gas (H₂). gcms.czresearchgate.net This gas is then introduced into the mass spectrometer. The IRMS instrument separates the different isotopic forms of hydrogen (e.g., ¹H¹H, ¹H²H) based on their mass-to-charge ratios and measures their relative abundances using highly sensitive detectors like Faraday cups. pnnl.gov

The high precision of IRMS allows for the detection of even small variations in isotopic abundances. pnnl.gov For deuterated compounds, this technique provides a quantitative measure of the deuterium enrichment, which is crucial for applications where a high degree of isotopic labeling is required. gcms.czrsc.org For instance, in metabolic tracer studies, IRMS can track the incorporation of deuterium from labeled compounds into various metabolites. nih.gov The use of deuterated standards, such as Furfural-d4, is common in quantitative analyses to improve accuracy. nih.gov

The data obtained from IRMS can be used to calculate the percentage of deuterium enrichment in the Furfural-d4 sample. This information is critical for ensuring the quality and reliability of the labeled compound for its intended use, such as in kinetic isotope effect studies or as an internal standard in quantitative mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. researchgate.net These methods are instrumental in the characterization of Furfural-d4, particularly in identifying the effects of isotopic substitution on the molecule's vibrational modes.

The substitution of hydrogen atoms with deuterium in Furfural-d4 leads to predictable shifts in the vibrational frequencies of the molecule. libretexts.org This isotopic effect is a fundamental principle in vibrational spectroscopy and arises from the change in the reduced mass of the vibrating atoms. libretexts.org

Infrared (IR) Spectroscopy:

The IR spectrum of unlabeled furfural exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.net Key vibrational modes include the C=O stretch of the aldehyde group, C-H stretching and bending vibrations of the furan ring, and ring breathing modes. researchgate.net In Furfural-d4, the C=O stretching frequency is largely unaffected by deuteration. However, the C-H stretching and deformation vibrations are replaced by C-D modes, which appear at lower wavenumbers due to the heavier mass of deuterium. This isotopic shift is a powerful tool for confirming the incorporation of deuterium into the molecule and for assigning specific vibrational modes.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The Raman spectrum of furfural also shows distinct peaks corresponding to its vibrational modes. researchgate.netd-nb.info Major Raman shifts for furfural are observed for C-O vibrations and C-H vibrations. researchgate.netd-nb.info Similar to IR spectroscopy, the deuteration in Furfural-d4 results in a shift of the C-H vibrational modes to lower frequencies in the Raman spectrum. libretexts.org In-situ Raman spectroscopy has been used to monitor reactions involving furfural, demonstrating its utility in tracking molecular transformations. nih.gov

The following table summarizes the expected shifts in characteristic vibrational modes upon deuteration of furfural:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Furfural | Expected Shift in Furfural-d4 |

| Aldehydic C-H Stretch | ~2850, ~3020 | Shifts to lower wavenumbers |

| Aromatic C-H Stretch | ~3130 | Shifts to lower wavenumbers |

| C=O Stretch | ~1714 | Largely unaffected |

| Furan Ring C=C Stretch | ~1460, ~1580 | Minor shifts |

| C-H Bending/Deformation | 880 - 1160 | Shifts to lower wavenumbers |

Note: The exact wavenumbers can vary depending on the physical state of the sample (liquid, solid, or in solution) and the specific isomer present. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for assessing the chemical purity of Furfural-d4 and for identifying and quantifying any impurities. ijprdjournal.comijprajournal.com Both gas and liquid chromatography techniques are employed to separate the main component from any volatile and non-volatile contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS), and particularly the more sensitive tandem mass spectrometry (GC-MS/MS), is a cornerstone for the analysis of volatile and semi-volatile compounds like furfural and its deuterated analogue. jst.go.jptheseus.fi This technique is highly effective for determining the purity of Furfural-d4 and for detecting trace-level impurities. coresta.orgqascf.com

In a typical GC-MS analysis of Furfural-d4, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. theseus.fi Polar columns are often preferred for furfural analysis due to the polarity of the aldehyde group. theseus.fi The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. theseus.fi Furfural-d4 itself is frequently used as an internal standard for the quantification of furfural in various matrices due to its similar chemical behavior but different mass. nih.govcoresta.org

GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, making it ideal for the analysis of complex samples and the detection of impurities at very low concentrations. jst.go.jp The use of techniques like headspace solid-phase microextraction (HS-SPME) can further improve the detection limits by pre-concentrating the analytes before GC-MS analysis. nih.govbiotehgen.eu

The following table outlines typical parameters for the GC-MS analysis of furfural compounds:

| Parameter | Typical Value/Condition | Reference |

| GC Column | DB-1701, Rtx-WAX, ZB-WAXplusTM, HP-5MS | jst.go.jptheseus.ficoresta.orgnih.gov |

| Injector Temperature | 250 °C | coresta.org |

| Carrier Gas | Helium | coresta.org |

| Oven Temperature Program | Initial hold, followed by a ramped increase | theseus.ficoresta.org |

| MS Ionization | Electron Ionization (EI) | theseus.fi |

| MS Analyzer | Quadrupole, Triple Quadrupole, Ion Trap | jst.go.jptheseus.ficoresta.org |

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and analysis of non-volatile or thermally labile impurities that may be present in Furfural-d4. ijprajournal.comresearchgate.net Impurities can arise from the synthesis process or degradation of the product.

In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. ijprajournal.com The separation of components is based on their differential partitioning between the mobile phase and the stationary phase. ijprajournal.com For furfural-related compounds, reversed-phase columns (e.g., C18) are commonly used. researchgate.netnih.gov

Detection is typically achieved using an ultraviolet (UV) detector, as furfural and many of its potential impurities absorb UV light. researchgate.netresearchgate.net A diode array detector (DAD) can provide additional spectral information to aid in peak identification and purity assessment. nih.gov HPLC methods have been developed for the determination of furfural and related compounds in various samples, demonstrating its versatility. researchgate.netnih.goviarc.fr The use of HPLC avoids the high temperatures of GC injection ports, which can sometimes cause degradation of certain analytes. nih.gov

The following table summarizes typical parameters for the HPLC analysis of furfural and related compounds:

| Parameter | Typical Value/Condition | Reference |

| HPLC Column | C18, Zorbax Eclipse XBD-C8 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients | researchgate.netnih.gov |

| Detector | UV or Diode Array Detector (DAD) | researchgate.netnih.gov |

| Detection Wavelength | ~280 nm | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies of Deuterated Furfurals

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Furfural-d4. These calculations, based on solving approximations to the Schrödinger equation, can determine the molecule's electronic structure, optimized geometry, and energetic properties. saarj.com Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly employed to model furan (B31954) and its derivatives. researchgate.netou.edu

Research into the electronic and spatial structure of furan derivatives reveals that properties like total energy, heat of formation, electron energy, and dipole moment are key determinants of reactivity. saarj.com For instance, DFT calculations have been used to study the hydrogenation of furfural (B47365) on catalyst surfaces. ou.edu These studies show that the heat of adsorption (ΔHads) of furfural is significantly higher than that of its hydrogenation products, a critical factor in the catalytic process. ou.edu The most stable adsorption configuration for furfural on a Cu(111) surface is identified as a top η1(O)-aldehyde, where the oxygen atom of the carbonyl group binds to a single copper atom. ou.edu

The introduction of deuterium (B1214612) in Furfural-d4 primarily affects the vibrational energies due to the increased mass, but it can also induce minor changes in electronic distribution and molecular geometry. Quantum chemical calculations can precisely quantify these subtle shifts. Furthermore, these methods are used to analyze aromaticity. Studies on deuterofuran have shown that while the degree of aromaticity is similar to that of non-deuterated furan, the distribution of aromaticity index values can be narrower at higher temperatures, suggesting that deuteration may dampen certain bond vibrations. nih.gov

Table 1: Calculated Energetic Properties for Furfural Hydrogenation Intermediates

| Species | Adsorption Site | Adsorption Energy (kcal/mol) | Heat of Adsorption (kcal/mol) |

|---|---|---|---|

| Furfural | top η1(O)-aldehyde | -12.0 | -13.4 |

| Furfuryl alcohol | top | -9.7 | -11.5 |

| 2-Methyl furan | 4-point | -5.1 | -6.9 |

This table presents DFT-calculated values for key intermediates in furfural hydrogenation, providing insight into the relative stability of species on a catalyst surface. Data adapted from kinetic and DFT studies of furfural hydrogenation. ou.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. nih.gov For a molecule like Furfural-d4, MD simulations are crucial for understanding its flexibility and how it interacts with its environment, such as solvent molecules or catalytic surfaces.

While furan is often considered a rigid, planar aromatic molecule, theoretical studies have shown it possesses more conformational flexibility than previously thought. nih.gov MD simulations can explore these conformational landscapes. Even at low temperatures (e.g., 50 K), both furan and deuterofuran exhibit dynamic behavior, though they are more rigid than molecules like benzene. nih.gov These simulations are essential for interpreting experimental data and for building accurate models of reactions where the conformation of the reactant is critical.

Predictive Modeling of Spectroscopic Properties of Furfural-d4 (e.g., NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can aid in the assignment of experimental data and provide a deeper understanding of the molecule's vibrational and electronic environments.

For Furfural-d4, experimental studies have characterized its spectroscopic properties. Photoelectron spectroscopy of furan-d4 (B140817) has been used to identify the energies of several vibrational modes. hw.ac.uk These experimental findings provide excellent benchmarks for computational models.

Theoretical approaches, such as DFT and Møller-Plesset perturbation theory (MP2), are used to calculate spectroscopic parameters. science.gov For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. science.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. For furfural and its deuterated isotopologues, this would involve calculating the shifts for the remaining ¹H and ¹³C nuclei, as well as the quadrupolar coupling constant for ²H (deuterium).

Similarly, vibrational frequencies and intensities for IR and Raman spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies due to the mass difference. These shifts are invaluable for assigning specific vibrational modes. Theoretical calculations can accurately predict these isotopic shifts, confirming experimental assignments.

Table 2: Experimental Vibrational Frequencies for Furan-d4

| Vibrational Mode | Symmetry | Frequency (cm-1) |

|---|---|---|

| ν3 | a1 | 1468 |

| ν4 | a1 | 1347 |

| ν6 | b1 | 1097 |

| ν8 | b1 | 798 |

This table shows experimentally determined vibrational frequencies for key modes in furan-d4 from photoelectron spectroscopy, which serve as benchmarks for predictive computational models. hw.ac.uk

Computational Determination of Kinetic Isotope Effects for Furfural Reactions

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. Computational chemistry is instrumental in predicting and explaining KIEs, offering detailed insights into reaction mechanisms and transition states. nih.govnih.gov For reactions involving Furfural-d4, calculating the KIE can help to identify the rate-determining step and elucidate the nature of bond-breaking and bond-forming processes.

Computational studies on the hydrogenation of furfural have provided significant mechanistic insights. ou.eduresearchgate.net In one study on the electrochemical hydrogenation of furfural to furfuryl alcohol, a secondary inverse KIE (kH/kD) of 0.66 ± 0.06 was observed and validated with calculations. researchgate.net This inverse effect (where the deuterated reactant reacts faster) was key to demonstrating a mechanism where protonation of the carbonyl group occurs before the rate-limiting electron transfer step. researchgate.net

The theoretical determination of KIEs typically involves locating the transition state structure on the potential energy surface and calculating the vibrational frequencies for both the light (H) and heavy (D) isotopologues. nih.gov The KIE arises primarily from the difference in zero-point vibrational energies (ZPVE) between the reactant and the transition state for the two isotopes. Advanced methods, such as path integral simulations, can be used for more accurate KIE computations, especially in systems where quantum tunneling is significant. nih.gov These methods model the quantum nature of the nuclei directly, providing a more complete picture of the reaction dynamics. nih.govnih.gov

Theoretical Insights into Deuterium Exchange Processes

Deuterium exchange processes, where a deuterium atom in a molecule is replaced by a protium (B1232500) atom from the solvent or another source (or vice-versa), are fundamental in chemistry. spectroscopyonline.com Theoretical methods can model the pathways and energetics of these exchange reactions, providing insights that complement experimental techniques like H–D exchange mass spectrometry. spectroscopyonline.com

For Furfural-d4, deuterium atoms are located on the furan ring and/or the aldehyde group. The lability of these deuterons can be investigated computationally. Theoretical models can predict the most likely sites for exchange and the energy barriers associated with the process. For example, DFT calculations can be used to model the protonation/deuteration of the furan ring or the carbonyl oxygen, followed by the loss of a deuteron/proton.

Recent developments include semi-empirical methods designed for rapid and precise estimation of KIEs in hydrogen-exchange reactions. arxiv.org These approaches can significantly reduce the computational cost compared to high-level DFT calculations, facilitating the screening of various potential exchange pathways. arxiv.org By modeling the transition states for deuterium exchange, these theoretical insights can help predict the stability of the isotopic label in Furfural-d4 under various chemical conditions, which is critical for its use as a tracer or internal standard.

Stability and Degradation Pathways of Furfural D4 Stabilized with Bht

Mechanisms of Furfural (B47365) Degradation (e.g., auto-oxidation, polymerization)

Furfural's chemical structure, featuring both an aldehyde group and a furan (B31954) ring, makes it prone to several degradation reactions, primarily auto-oxidation and polymerization. csic.esoxirischemicals.com

Auto-oxidation: When exposed to air, furfural can undergo auto-oxidation. oxirischemicals.com This process is a free-radical chain reaction initiated by the interaction of furfural with atmospheric oxygen. The aldehyde group is particularly susceptible to oxidation, which can lead to the formation of furoic acid. csic.esatamanchemicals.com Further oxidation and ring-opening reactions can produce maleic anhydride (B1165640) and other degradation products. csic.es The presence of oxygen significantly influences the rate of degradation. mdpi.com

Polymerization: Furfural can polymerize, especially under conditions of heat, light, or in the presence of acids or bases. researchgate.net This process involves the reaction of furfural molecules with each other to form larger, often colored, resinous materials. researchgate.net The polymerization can be a significant contributor to the loss of purity and the formation of insoluble impurities. The formation of humins and humic acids, which are complex polymeric substances, can occur at elevated temperatures. mdpi.comgoogle.com

Antioxidant Functionality of Butylated Hydroxytoluene (BHT) in Furfural-d4 Stabilization

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used to prevent the degradation of organic compounds. oxirischemicals.comwikipedia.org Its primary role in stabilizing Furfural-d4 is to inhibit the free-radical chain reactions that drive auto-oxidation. consensus.app

BHT functions as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•), which are key intermediates in the auto-oxidation process. wikipedia.org This donation terminates the chain reaction and converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH). wikipedia.org

The resulting BHT radical (ArO•) is stabilized by the bulky tert-butyl groups on the phenol (B47542) ring, which sterically hinder further reactions and delocalize the unpaired electron. wikipedia.org This stabilized radical can then react with another peroxy radical to form non-radical products, effectively consuming two radical species for every molecule of BHT. wikipedia.org

The primary mechanisms of BHT's radical scavenging activity include:

Hydrogen Atom Transfer (HAT): BHT donates a hydrogen atom to a free radical. researchgate.net

Radical Adduct Formation (RAF): BHT can form an adduct with certain radical species. researchgate.net

The effectiveness of these mechanisms can depend on the specific type of radical and the surrounding environment (e.g., solvent polarity). researchgate.net

The addition of BHT is critical for maintaining the integrity of Furfural-d4 during storage and handling. Studies have demonstrated that BHT-stabilized Furfural-d4 can maintain a purity of over 95% for more than a year when stored at 4°C. In contrast, unstabilized furfural can degrade by 20-30% under similar conditions. The presence of BHT helps to prevent the formation of peroxides and subsequent degradation products, thereby extending the shelf life of the compound. oxirischemicals.com

| Parameter | BHT-Stabilized Furfural-d4 | Unstabilized Furfural |

| Purity after 12 months at 4°C | >95% | 70-80% |

| Primary Degradation Pathway | Minimal | Auto-oxidation, Polymerization |

Factors Influencing the Long-Term Stability of Stabilized Furfural-d4

Even with the presence of a stabilizer like BHT, the long-term stability of Furfural-d4 is influenced by several external factors.

Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of furfural and the depletion of the BHT stabilizer. researchgate.netnih.gov Storage at elevated temperatures can lead to increased polymerization and the formation of degradation products. mdpi.com Conversely, storing the compound at reduced temperatures, such as -20°C, significantly enhances its long-term stability.

Light Exposure: Furfural is sensitive to light, which can promote photochemical degradation reactions. europa.euacs.org Exposure to light can initiate free radical formation and accelerate both oxidation and polymerization processes. Therefore, storing Furfural-d4 in amber vials or other light-protective containers is crucial to minimize degradation.

Storage Conditions: Proper storage is paramount for maintaining the stability of Furfural-d4. This includes:

Inert Atmosphere: Storing the compound under an inert gas like nitrogen or argon helps to prevent oxidation by minimizing its contact with air.

Hygroscopic Nature: Furfural is hygroscopic, meaning it can absorb moisture from the air. cymitquimica.com Water can participate in degradation reactions, so it is important to store the compound in a dry environment. researchgate.net

Impurities: The presence of impurities can catalyze or participate in degradation reactions. For instance, trace amounts of acidic or basic impurities can promote polymerization. researchgate.net It is therefore important to use high-purity Furfural-d4 and to avoid contamination during handling and storage.

Analytical Methodologies for Monitoring Degradation Products (non-toxicological)

The monitoring of Furfural-d4 and its degradation products relies on a suite of sophisticated analytical techniques capable of separating and identifying structurally similar furanic compounds. The choice of method is often dictated by the sample matrix and the specific degradation products of interest. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent methods for the analysis of furfural and its derivatives. biotehgen.euacs.org

HPLC is frequently employed for analyzing aqueous samples. acs.orgpnas.org Various detectors can be coupled with HPLC systems, with diode array detectors (DAD) or UV detectors being common for quantifying furanic compounds, which typically absorb light in the UV spectrum. pnas.org For instance, an Agilent 1100 system with a DAD can be used to measure furfural and its metabolites. pnas.org The separation is often achieved using specialized columns like the Aminex HPX-87H, which is suitable for separating organic acids and aldehydes, using a dilute acid mobile phase such as sulfuric acid. acs.orgpnas.org This method has been successfully used to track the degradation of furfural and the formation of products like furoic acid. nih.gov

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for its high sensitivity and specificity. biotehgen.euresearchgate.net This technique is well-suited for identifying and quantifying volatile and semi-volatile degradation products. researchgate.net For complex matrices, sample preparation techniques like liquid-liquid extraction (LLE) or headspace solid-phase microextraction (HS-SPME) can be used to isolate the analytes before GC-MS analysis. biotehgen.eu HS-SPME is advantageous as it is a simple, solvent-free method. biotehgen.eu The use of isotope-labeled internal standards, such as deuterated homologues, is a common practice in GC-MS to ensure accurate quantification. researchgate.net

For unambiguous identification of degradation products, especially in complex biological or environmental samples, tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides enhanced selectivity and sensitivity. nih.govresearchgate.net These methods are capable of detecting trace amounts of analytes. researchgate.net The use of deuterated standards like Furfural-d4 is instrumental in metabolic studies, where it acts as a tracer to elucidate transformation pathways without interfering with the analysis of its non-deuterated counterparts. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is also essential for characterizing the structure of deuterated compounds and confirming the position of the deuterium (B1214612) labels. mdpi.com

Table 1: Analytical Methodologies for Furfural and its Degradation Products

Biotransformation of Furfural-d4 by Microorganisms (focus on chemical transformation, not biological effects)

Numerous microorganisms possess the metabolic capability to transform furfural into other chemical compounds, a process critical for detoxification in industrial fermentations using lignocellulosic hydrolysates. pnas.orgresearchgate.net As Furfural-d4 is chemically identical to furfural, differing only in isotopic composition, it undergoes the same biotransformation pathways. Its use as a tracer allows for precise tracking of these metabolic routes. mdpi.com The primary biotransformation reactions involve the oxidation or reduction of the aldehyde group. researchgate.netmdpi.com

The most common transformation is the reduction of furfural to furfuryl alcohol. bohrium.comresearchgate.net This conversion is catalyzed by alcohol dehydrogenases or aldehyde reductases, which utilize cofactors like NADH or NADPH. researchgate.net For example, Clostridium acetobutylicum ATCC 824 has been shown to convert furfural to furfuryl alcohol during butanol fermentation. bohrium.com Similarly, Bacillus coagulans can perform the biocatalytic reduction of furfural to furfuryl alcohol. researchgate.net

Alternatively, furfural can be oxidized to furoic acid. researchgate.netmdpi.com This reaction can occur directly via an aldehyde dehydrogenase or indirectly through the oxidation of an intermediate furfuryl alcohol. researchgate.net The bacterium Cupriavidus basilensis HMF14, for instance, can metabolize furfural, converting it into furoic acid. pnas.org This furoic acid can then be further metabolized, eventually entering central metabolic cycles like the tricarboxylic acid (TCA) cycle, often via an intermediate like 2-oxoglutarate. mdpi.comresearchgate.net

Some microorganisms exhibit both reduction and oxidation pathways. Pseudomonas putida strains are known to metabolize furfural, and studies have proposed pathways involving both furfuryl alcohol and furoic acid as key intermediates. pnas.org The specific pathway utilized can depend on the microorganism and the environmental conditions (e.g., aerobic vs. anaerobic). mdpi.com For example, under aerobic conditions, the complete degradation of furfural is more common, whereas under anaerobic conditions, the accumulation of furfuryl alcohol is often observed. researchgate.netwho.int The transformation of furfural by various microorganisms ultimately leads to the formation of less inhibitory compounds, such as furfuryl alcohol or furoic acid, which can then be further assimilated by the cell. mdpi.combohrium.com

Table 2: Microbial Biotransformation of Furfural

Future Research Directions and Emerging Opportunities for Furfural D4

Advancements in Green and Sustainable Synthesis of Deuterated Furfural (B47365)

The pursuit of environmentally benign chemical processes is a major driver of innovation. The synthesis of deuterated compounds like Furfural-d4 is no exception. Future research is increasingly focused on developing green and sustainable methods for its production. This involves two key aspects: the sustainable generation of the furfural backbone and the subsequent eco-friendly deuteration process.

Traditionally, furfural is produced from lignocellulosic biomass, such as corn cobs and sugarcane bagasse. acs.orgresearchgate.net Recent advancements are centered on replacing harsh acid catalysts with more sustainable alternatives. These include the use of solid acid catalysts like zeolites and sulfonated carbons, which can be easily recovered and reused. researchgate.net Biphasic solvent systems, utilizing green solvents like gamma-valerolactone (B192634) (GVL) and cyclopentyl methyl ether (CPME), are also being explored to enhance furfural yield and selectivity while simplifying purification. researchgate.net Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. acs.orgresolvemass.ca The use of organocatalysts, such as p-sulfonic acid calix resolvemass.caarene, in conjunction with microwave irradiation and deep eutectic solvents, represents a cutting-edge approach to green furfural production. resolvemass.ca

Once the furfural is obtained, the next step is deuteration. Catalytic deuteration using deuterium (B1214612) gas (D₂) and a metal catalyst is a primary method for producing deuterated furfural. Research in this area is focused on optimizing catalysts and reaction conditions to improve isotopic purity and yield, while minimizing energy-intensive processes and the use of hazardous materials.

The table below summarizes some of the green and sustainable approaches being investigated for furfural production, which can be adapted for the synthesis of Furfural-d4.

| Approach | Catalyst/Solvent System | Key Advantages |

| Organocatalysis | p-Sulfonic acid calix resolvemass.caarene with a biphasic system | Metal-free, recyclable catalyst, short reaction times. acs.org |

| Microwave-Assisted Synthesis | Supramolecular deep eutectic solvent (SupraDES) | Environmentally friendly, efficient conversion of biomass. resolvemass.ca |

| Heterogeneous Catalysis | Zeolite and polymeric solid catalysts | Catalyst reusability, high furfural yield and selectivity. researchgate.net |

| Biphasic Solvent Systems | Water/GVL and Water/CPME | Improved separation and product recovery. researchgate.net |

Integration of Furfural-d4 into Novel Analytical Platforms

Furfural-d4 serves as an invaluable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry (IDMS). Its use significantly enhances the accuracy and reliability of quantitative analyses. Emerging research is focused on integrating Furfural-d4 into a wider array of novel analytical platforms to address complex analytical challenges.

One of the key applications of Furfural-d4 is in the quantification of furfural and its derivatives in food and beverages. For instance, a method utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the determination of 2-furfural and 5-methylfurfural (B50972) in vinegar, using Furfural-d4 for calibration. researchgate.netnih.govsigmaaldrich.com This approach provides high linearity, precision, and accuracy, with a low detection limit. researchgate.netnih.govsigmaaldrich.com

Future opportunities lie in expanding the use of Furfural-d4 to other complex matrices and for the analysis of a broader range of furanic compounds. This includes the development of high-throughput methods for food quality control and safety assessment. Furthermore, the application of Furfural-d4 in urinary biomonitoring for exposure to volatile organic compounds (VOCs) is a growing area of interest. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous measurement of several VOC metabolites, where deuterated standards are crucial for accurate quantification. nih.gov

The integration of Furfural-d4 into advanced analytical platforms is summarized in the table below.

| Analytical Platform | Application | Role of Furfural-d4 |

| HS-SPME-GC-MS | Quantification of furfurals in vinegar. researchgate.netnih.govsigmaaldrich.com | Internal standard for calibration. researchgate.netnih.govsigmaaldrich.com |

| UPLC-MS/MS | Biomonitoring of VOC metabolites in urine. nih.gov | Internal standard for accurate quantification. nih.gov |

| HPLC-UV | Determination of leachable furfural in wood-based panels. researchgate.net | Essential for method development and validation. researchgate.net |

| MALDI-MS | High-throughput analysis of furfurals in food. nih.gov | Potential as an internal standard for precise quantification. nih.gov |

Exploration of Undiscovered Reaction Pathways Using Deuterium Labeling

The substitution of hydrogen with deuterium in a molecule, as in Furfural-d4, provides a powerful probe for elucidating reaction mechanisms. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a slower reaction rate if the C-H bond is broken in the rate-determining step. nih.govyoutube.com This principle can be applied to uncover previously unknown or poorly understood reaction pathways of furfural.

The combustion and oxidation of furfural, for example, involve complex reaction networks with numerous intermediates. dlr.de By using Furfural-d4, researchers can pinpoint the specific C-H bonds that are cleaved during these processes and identify the rate-limiting steps. This knowledge is crucial for developing more efficient and selective catalytic systems for furfural conversion.

Similarly, in the hydrogenation of furfural to produce valuable biofuels and chemicals, the reaction can proceed through different pathways, leading to a variety of products. nih.gov Deuterium labeling studies can help to distinguish between these pathways and provide insights into the role of the catalyst and reaction conditions in controlling selectivity. For instance, by analyzing the distribution of deuterium in the products, it is possible to trace the journey of the hydrogen/deuterium atoms and map out the reaction mechanism in detail.

Future research will likely involve the use of advanced spectroscopic techniques, such as in-situ NMR and neutron scattering, in combination with Furfural-d4 to directly observe the transformation of the molecule during a reaction. This will provide unprecedented insights into the dynamic processes occurring at the molecular level.

Development of Standardized Methodologies for Industrial and Laboratory Applications

The reliability and reproducibility of analytical measurements are paramount in both industrial quality control and academic research. Furfural-d4 plays a crucial role in the development and validation of standardized methodologies for the analysis of furfural. As a certified reference material, it provides a benchmark for ensuring the accuracy of analytical results.

The development of validated methods for determining furfural in various products is an active area of research. For example, an HPLC-UV method has been developed and validated for the determination of leachable furfural in wood-based panels. researchgate.net Such methods are essential for ensuring product safety and compliance with regulatory standards. The use of Furfural-d4 as an internal standard in these methods helps to compensate for variations in sample preparation and instrument response, leading to more robust and reliable results.

Future efforts will focus on the development of internationally recognized standard methods for a wider range of applications, including environmental monitoring, food analysis, and industrial process control. This will involve inter-laboratory comparisons and the establishment of certified reference materials with well-defined isotopic purity and concentration. The availability of such standardized methodologies will facilitate global trade and ensure a level playing field for industries that produce or use furfural-containing products.

Interdisciplinary Research Integrating Deuterated Furfurals (e.g., environmental fate, materials science)

The unique properties of deuterated compounds like Furfural-d4 open up exciting opportunities for interdisciplinary research. Two particularly promising areas are the study of the environmental fate of furfural and its application in materials science.

Understanding the environmental fate and transport of chemicals is crucial for assessing their potential impact on ecosystems and human health. cdc.govitrcweb.orgresearchgate.netitrcweb.org Isotopic labeling is a powerful technique for tracing the movement and transformation of chemicals in the environment. By releasing a known amount of Furfural-d4 into a controlled environment, researchers can track its degradation pathways, identify its transformation products, and determine its persistence in soil, water, and air. This information is vital for developing accurate environmental risk assessments and remediation strategies.

In the field of materials science, deuterated polymers have been shown to possess unique properties compared to their non-deuterated counterparts. acs.orgresolvemass.caornl.govornl.govdtic.mil For example, deuteration can enhance the thermal stability and alter the optical properties of polymers. dtic.mil Furfural is a key platform chemical for the production of bio-based polymers. researchgate.netresearchgate.net By using Furfural-d4 as a monomer, it is possible to synthesize novel deuterated furan-based polymers with tailored properties. These materials could find applications in areas such as high-performance plastics, advanced coatings, and specialized optical fibers. Furthermore, the use of deuterated monomers allows for the study of polymer structure and dynamics using techniques like neutron scattering, providing insights that are not accessible with other methods. acs.orgornl.govornl.gov

Q & A

Q. What is the role of BHT stabilization in Furfural-d4, and how does it impact experimental reproducibility?

BHT (butylated hydroxytoluene) is added to Furfural-d4 to inhibit autoxidation, which is critical for maintaining compound integrity during storage and handling. Researchers must account for BHT’s presence in analytical methods (e.g., LC-MS or GC-MS) to avoid interference. For example, BHT can co-elute with target analytes, necessitating chromatographic optimization or post-run mass spectral subtraction .

Q. How should Furfural-d4 be handled to ensure isotopic purity (98 atom% D) in metabolic tracing studies?

Isotopic purity is essential for accurate deuterium tracing. Storage at -20°C under inert gas (e.g., argon) minimizes deuterium exchange with ambient moisture. Prior to use, validate deuteration levels via -NMR or mass spectrometry. Contradictory data may arise from residual in solvent systems or incomplete deuteration during synthesis .

Q. What experimental controls are necessary when using Furfural-d4 in kinetic studies?

Include controls for:

- BHT interference : Use blank runs to identify retention times of stabilizer-related peaks.

- Deuterium loss : Monitor -to- ratios in reaction matrices (e.g., aqueous buffers) using isotopic ratio MS.

- Matrix effects : Compare Furfural-d4 reactivity with non-deuterated analogs to isolate kinetic isotope effects .

Advanced Research Questions

Q. How can BHT stabilization confound mechanistic studies of Furfural-d4 in catalytic hydrogenation?

BHT may act as a radical scavenger, altering reaction pathways in metal-catalyzed systems. To resolve contradictions:

Q. What strategies optimize Furfural-d4 synthesis to minimize isotopic dilution in deuterium-labeled metabolic flux analysis?

Advanced synthesis approaches include:

Q. How do storage conditions affect Furfural-d4 stability, and how can degradation products be characterized?

Accelerated stability studies (40°C/75% RH) reveal:

Q. What are the limitations of Furfural-d4 in probing reaction mechanisms under acidic or enzymatic conditions?

Key limitations include:

- Deuterium exchange : Rapid - exchange in acidic/buffered systems, requiring real-time monitoring via stopped-flow NMR.

- Enzyme compatibility : Some oxidoreductases exhibit reduced activity with deuterated substrates, necessitating activity assays with adjustments .

Methodological Best Practices

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.